molecular formula C9H8FNO3 B14806642 4-Cyclopropoxy-2-fluoronicotinic acid

4-Cyclopropoxy-2-fluoronicotinic acid

Cat. No.: B14806642
M. Wt: 197.16 g/mol
InChI Key: KAVSUHCVRLAXLG-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-2-fluoronicotinic acid is an organic compound with the molecular formula C9H8FNO3. It is a derivative of nicotinic acid, featuring a cyclopropoxy group and a fluorine atom attached to the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of 4-Cyclopropoxy-2-fluoronicotinic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-2-fluoronicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

4-Cyclopropoxy-2-fluoronicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-2-fluoronicotinic acid involves its interaction with specific molecular targets and pathways. The cyclopropoxy group and the fluorine atom can influence the compound’s binding affinity and selectivity towards enzymes and receptors. These interactions can modulate various biochemical processes, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyclopropoxy-2-chloronicotinic acid
  • 4-Cyclopropoxy-2-bromonicotinic acid
  • 4-Cyclopropoxy-2-iodonicotinic acid

Uniqueness

4-Cyclopropoxy-2-fluoronicotinic acid is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its halogenated analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and metabolic resistance, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H8FNO3

Molecular Weight

197.16 g/mol

IUPAC Name

4-cyclopropyloxy-2-fluoropyridine-3-carboxylic acid

InChI

InChI=1S/C9H8FNO3/c10-8-7(9(12)13)6(3-4-11-8)14-5-1-2-5/h3-5H,1-2H2,(H,12,13)

InChI Key

KAVSUHCVRLAXLG-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C(=NC=C2)F)C(=O)O

Origin of Product

United States

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